molecular formula C11H15NO9P+ B1204604 Nicotinate mononucleotide

Nicotinate mononucleotide

Cat. No. B1204604
M. Wt: 336.21 g/mol
InChI Key: JOUIQRNQJGXQDC-ZYUZMQFOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinate beta-D-ribonucleotide, also known as nicotinic acid ribonucleotide or nicotinate mononucleotide, belongs to the class of organic compounds known as nicotinic acid nucleotides. These are pyridine nucleotides, in which the pyridine base is nicotinic acid or a derivative thereof. Nicotinate beta-D-ribonucleotide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate beta-D-ribonucleotide exists in all eukaryotes, ranging from yeast to humans. Nicotinate beta-D-ribonucleotide can be biosynthesized from nicotinate D-ribonucleoside through its interaction with the enzyme nicotinamide riboside kinase.
Nicotinic acid D-ribonucleotide is a D-ribonucleotide having nicotinic acid as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a nicotinate D-ribonucleotide(2-).

Scientific Research Applications

NMN as a Biosynthetic Precursor of NAD+

Nicotinamide mononucleotide (NMN) plays a crucial role as a biosynthetic precursor of nicotinamide adenine dinucleotide (NAD+). It has been shown to promote cellular NAD+ production and counteract age-associated pathologies linked with a decline in tissue NAD+ levels. The discovery of specific NMN transporters, such as Slc12a8, has highlighted its critical role in regulating intestinal NAD+ metabolism and cellular uptake (Grozio et al., 2018).

Therapeutic Applications

NMN has demonstrated a variety of beneficial pharmacological activities in preclinical studies, indicating its potential therapeutic use. This includes roles in cellular biochemical functions, cardioprotection, diabetes, Alzheimer’s disease, and complications associated with obesity. NMN's anti-ageing activities have also been a focus of recent research (Poddar et al., 2019).

Metabolic Engineering for NMN Production

Advances in metabolic engineering have enabled the selective and efficient production of NMN using microorganisms like Escherichia coli. This process involves transforming glucose and nicotinamide (Nam) into NMN, opening possibilities for low-cost, high-quality industrial production (Shoji et al., 2020).

Chemical Synthesis of NMN

Recent advancements in the chemical synthesis of NMN from various starting materials are significant due to its commercial worth and medical application prospects. These developments could encourage further exploration and large-scale application of NMN (Gu et al., 2023).

NMN and Cerebral Health

Studies have shown that NMN can significantly improve conditions like cerebral infarction and intracerebral hemorrhage in animal models. This suggests NMN's potential in protecting and improving neurological functions and brain health (Shu et al., 2019).

Impact on Age-Associated Physiological Decline

Long-term administration of NMN has been observed to mitigate age-associated physiological decline in mice, without any obvious toxicity or deleterious effects. This highlights its potential as an anti-aging intervention in humans (Mills et al., 2016).

NMN in Human Health

Clinical trials have shown that oral administration of NMN is safe and can efficiently increase blood NAD+ levels in healthy subjects, suggesting its use as a practical strategy to boost NAD+ levels in humans (Okabe et al., 2022).

NMN in Plant Health

NMN and related metabolites have been found to induce disease resistance against fungal phytopathogens in plants like Arabidopsis and barley, highlighting its potential application in agriculture (Miwa et al., 2017).

properties

Product Name

Nicotinate mononucleotide

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

physical_description

Solid

synonyms

nicotinate mononucleotide
nicotinic acid mononucleotide
nicotinic acid ribonucleotide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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